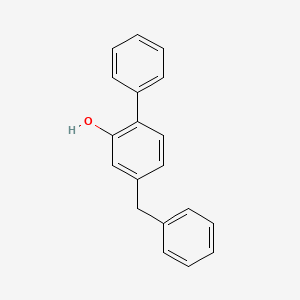

4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is an organic compound with the chemical formula C20H18O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene . This compound is part of the biphenyl family, which consists of two connected benzene rings, and it has a hydroxyl group (-OH) attached to one of the rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol typically involves the reaction of 4-bromobenzyl alcohol with biphenyl-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and yields. The purification process involves recrystallization from suitable solvents to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 4-(Phenylmethyl)(1,1’-biphenyl)-2-one.

Reduction: Formation of 4-(Phenylmethyl)(1,1’-biphenyl).

Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Biphenyl: A simpler structure with two connected benzene rings, lacking the hydroxyl group.

4-Methylbiphenyl: Similar structure with a methyl group instead of a hydroxyl group.

4-Hydroxybiphenyl: Similar structure with a hydroxyl group but without the phenylmethyl substituent.

Uniqueness

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is unique due to the presence of both a hydroxyl group and a phenylmethyl substituent. This combination allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(Phenylmethyl)(1,1'-biphenyl)-2-ol, also known as 5-benzyl-2-phenylphenol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C19H16O. It features a biphenyl structure with a hydroxyl group and a phenylmethyl substituent, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related biphenyl derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to other bioactive phenolic compounds suggests potential antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Biphenyl derivatives | E. coli | 50 µg/mL |

| Other phenolic compounds | Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

Several studies have explored the anticancer properties of biphenyl derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. The MCF-7 breast cancer cell line has been a common model for testing these effects.

In one study, it was found that certain phenolic compounds can induce apoptosis in MCF-7 cells at concentrations above 800 ppm. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related biphenyl derivatives | HeLa | 20 | Reactive oxygen species generation |

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is well-documented. Studies suggest that biphenyl derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages. While direct studies on this compound are scarce, its structural characteristics align with known anti-inflammatory agents.

Case Studies

A notable case study involved the synthesis and evaluation of various diphenylpiperazine derivatives that included a biphenyl moiety similar to that of this compound. These derivatives exhibited significant cytotoxicity against cancer cell lines and were evaluated for their pharmacokinetic properties.

Propiedades

Número CAS |

85959-13-3 |

|---|---|

Fórmula molecular |

C19H16O |

Peso molecular |

260.3 g/mol |

Nombre IUPAC |

5-benzyl-2-phenylphenol |

InChI |

InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2 |

Clave InChI |

YQDDPPZDVUUXOW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.